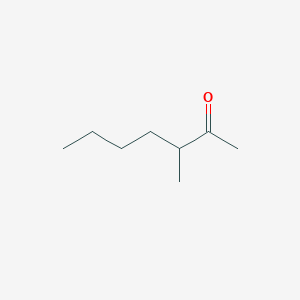

3-Methylheptan-2-one

説明

Significance and Research Interest in 3-Methylheptan-2-one

The significance of this compound in academic research stems primarily from its biological activity as a semiochemical. It is a key component of the alarm pheromone in several species of ants, particularly leaf-cutting ants of the genus Atta. nih.gov The stereochemistry of the molecule is crucial to its biological function, with different enantiomers eliciting varied behavioral responses in insects. This has led to research interest in the enantioselective synthesis of this compound to study these structure-activity relationships.

Beyond its role in chemical ecology, this compound is of interest as an environmental VOC. It has been identified as one of the compounds released from plastic materials, such as athletic tracks. This has prompted research into its emission rates and the factors influencing them, as part of broader studies on air quality and environmental contaminants.

More recently, this compound has emerged as a potential biomarker for disease. Its detection in human breath has been linked to lung cancer, sparking interest in its utility for non-invasive disease diagnosis. This has led to research focused on developing sensitive analytical methods for its detection and validating its clinical significance.

Scope and Objectives of Research on this compound

The scope of research on this compound is broad, with objectives varying across different scientific disciplines. In the field of chemical ecology, the primary objective is to understand the role of this compound in insect communication. This includes identifying the specific insect species that produce and respond to it, elucidating the behavioral responses elicited by its different enantiomers, and investigating its synergistic effects with other semiochemicals. A key research finding in this area is the differential response of the leaf-cutting ant, Atta texana, to the enantiomers of 4-methyl-3-heptanone (B36217), a closely related compound, highlighting the importance of chirality in pheromone perception. nih.gov

In environmental science, the research objective is to quantify the emission of this compound from various sources and to assess its potential impact on air quality. Studies have focused on developing and optimizing analytical methods for its detection in air samples and investigating the influence of environmental factors on its release from materials like plastic tracks.

In the medical field, the objective of research on this compound is to validate its potential as a non-invasive biomarker for lung cancer. This involves conducting clinical studies to establish a definitive link between the presence and concentration of this compound in breath and the occurrence of the disease. Research in this area also focuses on developing highly sensitive and specific analytical techniques for its detection in complex biological matrices.

The synthesis of this compound, particularly its enantiomers, is a significant objective in organic chemistry. The development of efficient and stereoselective synthetic routes is crucial for providing the pure compounds needed for biological and analytical studies. Research in this area often explores various synthetic strategies, including the use of chiral catalysts and starting materials. While specific synthesis methods for this compound are not extensively detailed in the provided search results, methods for analogous chiral ketones, such as the Sharpless asymmetric dihydroxylation of silyl (B83357) enol ethers, provide a conceptual framework for its potential enantioselective synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molar Mass | 128.21 g/mol |

| Boiling Point | 155-157 °C |

| Density | ~0.81-0.82 g/cm³ |

Interactive Data Table: Research Focus on this compound

| Research Area | Key Objectives |

|---|---|

| Chemical Ecology | Elucidate its role as an alarm pheromone in ants. |

| Environmental Science | Quantify emissions from materials and assess air quality impact. |

| Medical Science | Validate its potential as a non-invasive lung cancer biomarker. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-7(2)8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRZLJZZZDOHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870959 | |

| Record name | 3-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent, acrid odor; [Chem Service MSDS] | |

| Record name | 3-Methylheptan-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2371-19-9 | |

| Record name | 3-Methyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2371-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Ecological Context of 3 Methylheptan 2 One

Biogenic Emissions and Natural Sources

3-Methylheptan-2-one is synthesized and emitted by a variety of organisms, including plants and animals. Its presence has also been identified in certain food products.

As a volatile organic compound, this compound is released into the atmosphere by certain plant species. It is considered a floral compound, contributing to the chemical profile of flowers. pherobase.com Research has identified its presence in specific plants, as detailed in the table below.

| Plant Species | Common Name |

| Crataegus spp. | Hawthorn |

| Rubus idaeus | Red Raspberry |

This table is based on available data regarding the natural occurrence of this compound in flora. thegoodscentscompany.com

In the animal kingdom, this compound functions as a semiochemical, a chemical substance that carries a message. pherobase.com These chemical signals are crucial for communication between organisms. It has been identified as a component of secretions in certain insects, such as the African ant, where it is involved in chemical signaling. pherobase.com

| Animal | Function |

| African ant (Pachycondyla sp.) | Semiochemical |

This table highlights the role of this compound as a chemical signal in the animal kingdom. pherobase.com

The occurrence of this compound in plants also leads to its presence in food matrices derived from these sources. Notably, it has been detected in fruits such as hawthorn and red raspberry. thegoodscentscompany.com

Ecological Roles and Interactions

The ecological significance of this compound is primarily linked to its role in mediating interactions both within and between species through chemical signaling.

Chemical communication is a fundamental process in many ecosystems, and compounds like this compound are key components of this "chemical language". americanscientist.orgrsc.org Semiochemicals are broadly categorized based on who benefits from the communication. Pheromones, for instance, mediate interactions between individuals of the same species. americanscientist.org Other categories include allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). pherobase.com this compound is classified within these groups, indicating its diverse roles in animal behavior and communication. pherobase.com

Chemicals that operate between different species are critical in shaping ecological dynamics, such as predator-prey relationships and host-parasite interactions. repec.orgttu.edu Kairomones, for example, can be used by a predator to locate its prey, or by a parasite to find its host. repec.org The classification of this compound as a semiochemical suggests its involvement in such inter-species interactions, where it may act as a cue that can be detected by other species, influencing their behavior. pherobase.com

Synthetic Methodologies and Reaction Mechanisms of 3 Methylheptan 2 One

Enzymatic Approaches in 3-Methylheptan-2-one Synthesis

Enzymatic synthesis offers a sustainable and selective route for producing complex organic molecules, including ketones and their precursors. These biocatalytic methods often leverage the high chemo-, regio-, and stereoselectivity of enzymes, enabling the creation of specific stereoisomers. metabolomicsworkbench.orgmetabolomicsworkbench.org

Ene-Reductase (ER) Catalysis in Stereocontrol

Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are flavin mononucleotide (FMN)-containing oxidoreductases that catalyze the stereoselective reduction of α,β-unsaturated compounds. metabolomicsworkbench.orgnih.govepa.gov These enzymes facilitate an asymmetric anti-hydrogenation reaction, potentially creating up to two stereogenic centers in a single step. nih.gov The catalytic mechanism of OYEs involves the initial reduction of the enzyme-bound flavin at the expense of an NAD(P)H cofactor (reductive half-reaction), followed by the transfer of a hydride from the reduced FMNH2 to the electronically activated Cβ position of the alkene substrate. nih.gov

ERs are valuable for achieving stereocontrol in the synthesis of chiral products. To access both enantiomers of target reduced products, stereocomplementary pairs of OYE enzymes are often required, or enzyme variants can be designed. nih.govepa.gov For example, in the hydrogenation of unsaturated ketone precursors, specific ERs like OYE2.6 (from Pichia stipitis) have shown high enantioselectivity for the formation of (4R)-stereoisomers, while a W116V mutant of OYE1 was selected for (S)-selective reduction, demonstrating the ability to steer stereochemical outcomes. guidetopharmacology.org

Alcohol Dehydrogenase (ADH) Mediated Reductions

Alcohol dehydrogenases (ADHs) are a diverse group of redox enzymes that play a critical role in the reversible interconversion of alcohols and ketones or aldehydes, utilizing nicotinamide (B372718) cofactors such as NADH or NADPH. uni.luh-its.orguni.luguidetopharmacology.org In the context of this compound synthesis or related compounds, ADHs are employed for the stereoselective reduction of carbonyl groups, leading to the formation of chiral alcohol moieties. uni.luh-its.orguni.lu

ADHs are integral to multi-enzymatic cascades, where they can be used sequentially with other enzymes like ERs to build complex chiral structures. uni.luh-its.orgguidetopharmacology.orgnih.gov The selection of appropriate ADH enzymes is crucial for achieving the desired stereoselectivity (e.g., R- or S-enantioselectivity) in the reduction step. uni.luh-its.orguni.lu Screening various ADHs allows for the identification of enzymes with optimal performance for specific substrates and stereochemical outcomes. uni.luh-its.orgguidetopharmacology.org

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthetic strategies combine the strengths of chemical and enzymatic transformations within a single synthetic route. This hybrid approach offers significant advantages, including the avoidance of highly reactive or toxic chemical reagents, the use of milder reaction conditions (e.g., aqueous media, ambient temperatures), and improved scalability. metabolomicsworkbench.orgguidetopharmacology.orgsignalchemdx.comnih.gov These strategies are particularly effective for the preparation of enantioenriched compounds, where enzymes provide high stereoselectivity that is challenging to achieve with traditional chemical methods alone. guidetopharmacology.orgsignalchemdx.commetabolomicsworkbench.org

An example of a chemoenzymatic approach is the synthesis of enantioenriched (S)-5-methylhept-2-en-4-one, a key flavor compound. This four-step aldol-based sequence utilizes natural substrates and avoids harsh conditions, showcasing a green and scalable alternative to existing stereoselective methods. guidetopharmacology.orgsignalchemdx.com Such one-pot chemical-enzyme cascade systems can also be established for the synthesis of various bifunctional compounds, further highlighting the versatility and efficiency of these integrated methodologies. thegoodscentscompany.comnih.govdsmz.de

Investigating Reaction Mechanisms in this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and exploring its occurrence in natural systems.

Detailed Mechanistic Studies of Chemical Conversions

The formation of this compound can occur through various chemical conversions. One reported method involves the oxidation of 2-hepten-1-ol. nih.govuni.lu Another chemical synthesis route for this compound involves the oxidation of 3-methyl-2-heptanol. This conversion can be achieved using reagents such as bis(trichloromethyl) carbonate and dimethyl sulfoxide (B87167) at low temperatures. uni.lu

Beyond targeted synthesis, ketones like this compound can also arise from the degradation of larger organic molecules. For instance, in thermal degradation studies of compounds like stigmasterol, related ketones such as 5-ethyl-6-methyl-3-heptene-2-one have been identified as by-products, suggesting fragmentation mechanisms. iarc.fr Similarly, the autoxidation of lipids can lead to the formation of hydroperoxides, which are unstable and further degrade into various smaller molecules, including ketones. iarc.fr

General chemical reaction mechanisms relevant to ketones include nucleophilic addition to the carbonyl group, where a nucleophile attacks the partially positive carbonyl carbon. This fundamental reaction is central to many transformations involving ketones, either as reactants or as intermediates.

Biosynthetic Pathways and Enzymatic Studies of 3 Methylheptan 2 One

Elucidating Biosynthetic Routes in Organisms

Information directly detailing the specific biosynthetic routes of 3-methylheptan-2-one in various organisms is not extensively documented in the provided search results. However, ketones, including branched ones like this compound, are known to be produced by a variety of organisms. For instance, 2-octanone, a related ketone, is a common trace component in many cooked foods and is found in plants, herbs, and even produced by oyster mushrooms as an insecticide. wikipedia.orgwikipedia.org Similarly, 2-heptanone (B89624) is found in various natural sources and is a component of flavorings and fragrances. fishersci.fifishersci.ca The presence of such ketones in biological systems suggests underlying biosynthetic pathways, likely involving fatty acid metabolism or amino acid degradation pathways.

Microbial Transformation and Biocatalysis Studies

Microbial biotransformation is a significant area of study for modifying organic compounds through enzymatic reactions, offering advantages such as high selectivity and mild reaction conditions compared to traditional chemical synthesis. slideshare.net This process involves microorganisms like bacteria, fungi, and yeasts. nmb-journal.com

Microorganisms, including fungi and bacteria, are widely utilized for the biotransformation of various organic compounds. This includes the conversion of substrates into structurally related products through a limited number of enzymatic reactions. slideshare.netinflibnet.ac.in Microbial transformation can lead to specific modifications of compounds, which is an alternative to chemical reactions for obtaining new derivatives with enhanced biological activities. mdpi.com For example, Aspergillus niger, a fungal species, has been used in the microbial transformation of sesquiterpene lactones, yielding more polar metabolites through selective reduction. mdpi.com While direct studies on the fungal or bacterial transformation of this compound were not found, microbial processes are known to produce various volatile organic compounds (VOCs), including ketones, which can have antifungal activities. nih.gov

Microbial biotransformation can lead to the identification of novel metabolites. For instance, in studies involving Geobacillus sp. XT15, a thermophilic bacterium, the cultivation broth yielded various volatile products, including acetoin, 2,3-butanediol, and their derivatives. A novel metabolite, 2,3-dihydroxy-3-methylheptan-4-one, was identified, accounting for a significant portion of the volatile products. researchgate.net This highlights the potential for microorganisms to produce structurally complex derivatives from simpler precursors. While this compound itself was not explicitly mentioned as a metabolite in this context, the principle demonstrates how microbial activity can lead to the formation of diverse ketone derivatives.

Microbial biotransformation is facilitated by microbial enzymes, which can catalyze a wide range of reactions, including oxidation, reduction, and hydrolysis. slideshare.netinflibnet.ac.in These enzymatic activities are crucial for modifying chemical structures. For example, in the context of steroid biotransformation, specific microbial enzymes are employed to prepare derivatives that are difficult to synthesize chemically. inflibnet.ac.in The high surface-volume ratio and rapid metabolism rate of microbial cells contribute to efficient substrate transformation. inflibnet.ac.in

Table 1: Examples of Microbial Biotransformation Reactions

| Reaction Type | Substrate | Product | Microorganism |

| Oxidation | Tryptophan | 5-hydroxytryptophan | Bacillus subtilis |

| Oxidation | Naphthalene | Salicylic acid | Corynebacterium spp. |

| Reduction | Benzaldehyde | Benzyl alcohol | Saccharomyces cerevisiae |

| Hydrolysis | Anhydrotetracycline | Tetracycline | Streptomyces aureofaciens |

| Hydrolysis | Menthyl laureate | Menthol | Mycobacterium phlei |

| Condensation | Streptomycin | Streptomycin phosphate (B84403) | Streptomyces griseus |

Characterization of Key Enzymes in this compound Biosynthesis

The characterization of enzymes involved in ketone biosynthesis, particularly monooxygenases, is critical for understanding and manipulating these pathways.

Monooxygenases, especially cytochrome P450 enzymes (P450s), play significant roles in various biosynthetic pathways by catalyzing regio- and stereospecific oxidations, including hydroxylation and epoxidation. nih.govsdu.edu.cn While direct functional analysis of monooxygenases specific to this compound biosynthesis was not found, studies on related enzymes provide insights into the types of reactions they mediate. For example, human flavin-containing monooxygenase isoform 5 (hFMO5) has been identified as a Baeyer-Villiger monooxygenase, capable of oxidizing aliphatic and cyclic ketones by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. researchgate.net This demonstrates a known enzymatic mechanism for modifying ketones.

Table 2: Examples of Monooxygenase Activities

| Enzyme | Substrate(s) | Reaction Type | Product(s) | Organism/Context |

| hFMO5 | Aliphatic and cyclic ketones (e.g., 6-methylhept-5-en-2-one, phenylacetone) | Baeyer-Villiger Oxidation | Ester (via oxygen insertion into C-C bond) | Human |

| MycCI | Mycinamicin VIII | Methyl Hydroxylation | C21 hydroxymethyl derivative | Micromonospora griseorubida |

| MycG | Mycinamicin IV | Hydroxylation, Epoxidation | Oxidized macrolide derivatives | Micromonospora griseorubida |

While this compound is known to occur naturally in the scent profiles of some animals and plants, implying a biological origin, detailed, specific natural biosynthetic pathways explicitly outlining the enzymatic steps for its formation are not extensively documented in the available literature. fishersci.ca

However, the biosynthesis of methyl ketones in biological systems often involves pathways related to fatty acid metabolism. For instance, in bacteria, methyl ketone synthesis can occur via the fatty acid synthesis pathway. Enzymes such as methyl ketone synthase (MKS) have been identified in organisms like tomato, where they catalyze the hydrolysis and decarboxylation of β-ketoacyl-acyl-carrier-proteins, which are intermediates in fatty acid biosynthesis. wikipedia.org This general mechanism provides a plausible framework for how branched-chain ketones like this compound could be naturally produced through enzymatic processes involving the modification and breakdown of fatty acid precursors.

Stereochemical Control by Biosynthetic Enzymes

Enzymes play a crucial role in controlling the stereochemical outcome of reactions, leading to the formation of specific stereoisomers. While direct enzymatic studies on the stereochemical control in the natural biosynthesis of this compound are not explicitly detailed in the provided information, extensive research has demonstrated how enzymes achieve high stereoselectivity in the synthesis of structurally related compounds, such as 4-methylheptan-3-ol. This provides valuable insight into the principles of enzymatic stereocontrol applicable to branched-chain compounds.

The synthesis of the four stereoisomers of 4-methylheptan-3-ol, an insect pheromone, serves as a prominent example of multi-enzymatic stereochemical control. This process typically involves two sequential enzymatic reductions: an ene-reductase (ER) for the reduction of a carbon-carbon double bond and an alcohol dehydrogenase (ADH) for the reduction of a carbonyl group. wikipedia.orgnih.govfishersci.cafishersci.co.uk

Detailed Research Findings: Studies on the enzymatic synthesis of 4-methylheptan-3-ol stereoisomers from unsaturated ketone precursors, such as 4-methylhept-4-en-3-one, illustrate the precision of biocatalysis. Different enzyme variants can be employed to direct the formation of specific stereoisomers with high enantiomeric purity. For instance, in a one-pot multi-enzymatic procedure, the sequential creation of stereogenic centers is controlled by the chosen ER and ADH enzymes. nih.govfishersci.co.uk

Ene-reductases (ERs) promote the stereospecific anti-hydrogen addition to the C=C double bond, utilizing reduced flavin mononucleotide (FMN) as a prosthetic group, which is regenerated through the oxidation of NADPH to NADP+. nih.gov Alcohol dehydrogenases (ADHs) then catalyze the reduction of the carbonyl group, typically using NADH or NADPH as cofactors. nih.gov

The stereochemical outcome, including enantiomeric excess (ee) and diastereomeric excess (de), is highly dependent on the specific enzyme variant used. For example, in the synthesis of 4-methylheptan-3-ol, certain ADHs exhibit (S)-selectivity (e.g., ADH440), while others are pro-(R)-enzymes (e.g., ADH270). fishersci.co.uk Subtle differences within the active site geometries of these enzymes are believed to be responsible for this "enzyme-based stereocontrol," dictating the precise orientation of the substrate and the delivery of hydride ions. wikipedia.org

The following table summarizes illustrative examples of enzyme-mediated stereoselective reductions for the synthesis of 4-methylheptan-3-ol stereoisomers, highlighting the role of different enzyme types and their resulting stereoselectivity.

Table 1: Illustrative Examples of Enzyme-Mediated Stereoselective Reductions for 4-Methylheptan-3-ol Synthesis

| Enzyme Type | Specific Enzyme/Variant | Reaction Step | Stereoselectivity (Example) | Enantiomeric Purity (ee) | Reference |

| Ene-reductase (ER) | OYE2.6 | Reduction of C=C double bond | (S)-selectivity | High | nih.govfishersci.co.uk |

| Ene-reductase (ER) | OYE1-W116V | Reduction of C=C double bond | Opposite selectivity to OYE2.6 | High | nih.gov |

| Alcohol Dehydrogenase (ADH) | ADH440 | Reduction of carbonyl group | (S)-selectivity | High | nih.govfishersci.co.uk |

| Alcohol Dehydrogenase (ADH) | ADH270 | Reduction of carbonyl group | Pro-(R)-selectivity | High | nih.govfishersci.co.uk |

This demonstrates that while the exact biosynthetic enzymes for this compound may require further elucidation, the enzymatic machinery exists in nature to precisely control the formation of chiral centers in similar branched-chain compounds, highlighting the sophisticated stereochemical control inherent in biological synthesis.

Biological Activities and Chemoreception Mechanisms of 3 Methylheptan 2 One

Investigation of Potential Biological Activities

3-Methylheptan-2-one has been a subject of study for its potential biological activities within the fields of biology and medical technology. ontosight.ai This ketone is recognized as a component found in the scents emitted by certain animals and plants, suggesting its involvement in chemical signaling and communication processes. ontosight.ai Furthermore, ketones, including this compound, are known to undergo metabolism within biological systems, making them relevant for research into metabolic pathways and associated disorders. ontosight.ai

Olfactory Perception and Sensory Properties Research

This compound is described as a colorless liquid possessing a characteristic odor. ontosight.ai Its aroma profile has been characterized with differing descriptions across sources. Some descriptions indicate a pungent, acrid odor. nih.govhaz-map.com Conversely, other analyses describe it as having a distinctive, pleasant odor, often likened to fruity notes or certain solvents. cymitquimica.com It is important to note that for applications in fragrances and flavors, this compound has been specifically indicated as not recommended for use. cymitquimica.com

Specific detailed research findings focusing solely on the structure-odor relationships and molecular determinants of olfaction for this compound are limited in the available literature. While the compound possesses a distinct odor, the precise molecular features that dictate its particular scent profile and how it interacts with olfactory receptors have not been extensively elaborated upon in the provided sources.

Role in Pheromonal Communication Systems

This compound is identified as a component of the scent profiles of certain animals and plants, indicating its potential role in chemical signaling and communication within biological systems. ontosight.ai While direct evidence specifically detailing this compound's function as a pheromone is general, structurally related ketones are well-documented for their roles in pheromonal communication. For example, 6-methylheptan-2-one (B42224) has been identified as a volatile compound in the urine of clouded leopards, a primary source of pheromones for communication in these animals. researchgate.net Similarly, 4-methyl-3-heptanone (B36217) and 4-methyl-3-heptanol (B77350) are known alarm pheromones in certain ant species. Another isomer, 3-Methylheptan-4-one, is also noted for its contribution to insect pheromone applications. vulcanchem.com These examples highlight the broader significance of ketones in chemosensory communication across various species.

Interactions with Biological Macromolecules and Pathways

Ketones, including this compound, are recognized for their potential to be metabolized by the body, making them relevant to the study of metabolic pathways and disorders. ontosight.ai As a ketone, this compound is chemically capable of participating in reactions typical of this functional group, such as nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. Such chemical interactions can influence biological pathways. While specific detailed enzymatic interaction mechanisms for this compound as a substrate or inhibitor are not extensively detailed in the provided information, its classification as a ketone implies its potential involvement in various biochemical transformations within biological systems.

Metabolic Fates and Biotransformation in Organisms

The metabolic fate and biotransformation of chemical compounds in living organisms are critical aspects of their biological activity and elimination. This compound, a ketone with the chemical formula C8H16O, is known to be a component of the scent of certain animals and plants, suggesting its involvement in biological systems ontosight.ai. Like other ketones, this compound is of interest in the study of metabolic pathways ontosight.ai. However, specific detailed studies focusing solely on the comprehensive metabolic fates and biotransformation pathways of this compound in various organisms are limited in the current literature.

General principles of ketone metabolism suggest that such compounds can undergo various biotransformation processes, primarily in the liver. These processes often involve reduction of the carbonyl group to a secondary alcohol, oxidation, or conjugation reactions to facilitate excretion. For instance, related ketones are understood to be metabolized by the liver, as indicated by observations such as centrilobular liver cell hypertrophy in studies involving compounds like 6-methylhept-5-en-2-one oecd.org. Furthermore, research on branched-chain hydrocarbons, including ketones, suggests that their metabolism can lead to the formation of various metabolites, some of which may have biological implications smolecule.com.

While direct detailed metabolic pathways for this compound are not extensively documented, predictive models offer insights into its potential metabolic interactions. For example, this compound has been computationally predicted to be a potential inhibitor of the cytochrome P450 enzyme CYP1A2 cdutcm.edu.cn. Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds, often initiating biotransformation through oxidation. This prediction suggests that CYP1A2 may be involved in the initial metabolic steps of this compound, although the specific products of such a reaction are not detailed.

Prior to biotransformation, compounds must be absorbed and distributed within the organism. This compound exhibits certain pharmacokinetic properties that influence its fate in biological systems. These properties include its predicted human intestinal absorption (HIA) and plasma protein binding (PPB), which are summarized in the table below cdutcm.edu.cn.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Property | Value | Unit | Source |

| Human Intestinal Absorption (HIA) | 0.006 | cdutcm.edu.cn | |

| 20% Oral Bioavailability (F20%) | 0.182 | cdutcm.edu.cn | |

| 30% Oral Bioavailability (F30%) | 0.371 | cdutcm.edu.cn | |

| Plasma Protein Binding (PPB) | 88.19 | % | cdutcm.edu.cn |

| Volume Distribution (VD) | 0.954 | cdutcm.edu.cn | |

| Blood-Brain Barrier (BBB) Penetration | 0.993 | cdutcm.edu.cn | |

| Blood-Brain Barrier (B3) Penetration | Permeable | cdutcm.edu.cn | |

| CYP1A2 inhibitor | 0.734 | cdutcm.edu.cn |

Further research is needed to elucidate the precise metabolic pathways, specific metabolites, and the enzymes involved in the biotransformation of this compound across different biological systems.

Advanced Analytical and Spectroscopic Characterization in 3 Methylheptan 2 One Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods offer invaluable data for the structural elucidation and functional group analysis of 3-Methylheptan-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra are available for this compound and are utilized for this purpose. nih.gov ¹H NMR provides information on the number of chemically distinct hydrogen atoms, their electronic environment, and their connectivity through spin-spin coupling patterns. For this compound, characteristic signals would be observed for the methyl protons adjacent to the carbonyl group, the methine proton at the branched carbon, and the various methylene (B1212753) and terminal methyl protons of the heptane (B126788) chain.

¹³C NMR spectroscopy provides insights into the carbon skeleton, with distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ketone functional group is typically observed in the downfield region of the ¹³C NMR spectrum, generally between 200-220 ppm. The chemical shifts of the methyl and methylene carbons in the alkyl chain provide further structural details, confirming the branching at the 3-position. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence), allows for the unambiguous assignment of all atoms and the confirmation of the compound's connectivity.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This band typically appears in the region of 1700–1750 cm⁻¹. The exact position of this band can be influenced by factors such as ring strain or conjugation, but for an acyclic saturated ketone like this compound, it falls within this expected range.

Additionally, IR spectroscopy reveals absorption bands associated with C-H stretching vibrations from the various alkyl groups (methyl and methylene) present in the molecule, typically observed around 2850-2970 cm⁻¹. Other bands in the fingerprint region (below 1500 cm⁻¹) provide further structural information, although these are often more complex to interpret due to overlapping vibrations. The presence and intensity of these characteristic absorption bands confirm the presence of the ketone functional group and the aliphatic nature of this compound.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to provide characteristic fragmentation patterns that aid in structural confirmation. The molecular ion peak (M⁺) for this compound (C₈H₁₆O) is observed at m/z 128, corresponding to its molecular weight. uni.lunih.govguidechem.comnist.gov

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule into smaller, charged ions, producing a unique mass spectrum. For this compound, significant fragment ions are observed at m/z 43, m/z 72, and m/z 27. nih.gov The base peak (most abundant ion) at m/z 43 is highly characteristic of methyl ketones, often corresponding to the acetylium ion (CH₃CO⁺) or a propyl ion (C₃H₇⁺) formed by α-cleavage adjacent to the carbonyl group. The fragment at m/z 72 can arise from a McLafferty rearrangement, a common fragmentation pathway for ketones, involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-bond. Other fragment ions result from the loss of various alkyl groups (e.g., methyl, ethyl, propyl) from the branched heptane chain, providing further evidence for the molecular structure.

Table 1: Characteristic Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 72 | [C₄H₈O]⁺ | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ | α-cleavage (acetylium ion) |

| 27 | [C₂H₃]⁺ | Further fragmentation |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by chemical compounds. For saturated ketones like this compound, UV-Vis spectra typically show a weak absorption band in the region of 270-290 nm. This absorption is attributed to the n→π* electronic transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. upi.edu

Unlike conjugated systems (e.g., α,β-unsaturated ketones) that exhibit strong and characteristic UV-Vis absorptions at longer wavelengths due to π→π* transitions, saturated ketones have limited utility for structural elucidation by UV-Vis alone. upi.edu However, the presence of this weak n→π* transition can still serve as confirmatory evidence for the carbonyl functional group.

While advanced spectroscopic methods such as high-resolution NMR (e.g., for conformational analysis), EPR (Electron Paramagnetic Resonance), and various hyphenated techniques (e.g., LC-NMR, GC-IR) are critical for the detailed study of complex biomolecules and their interactions, their specific application to this compound in biomolecular research contexts is not extensively documented in the provided information. These methods are typically employed when a compound demonstrates specific biological activity or acts as a component within a more complex biological system, requiring highly detailed structural or dynamic information. For a relatively simple ketone like this compound, the standard high-resolution spectroscopic techniques (NMR, IR, MS) are generally sufficient for comprehensive characterization.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile organic compounds, including this compound. nist.govnist.gov In GC, the compound is vaporized and carried through a stationary phase by an inert gas, separating components based on their differential partitioning between the stationary and mobile phases. GC is frequently coupled with Mass Spectrometry (GC-MS) for highly sensitive and specific detection. nih.govrsc.org GC-MS allows for the simultaneous separation and identification of this compound based on its retention time and characteristic mass fragmentation pattern. This hyphenated technique is particularly valuable for purity assessment and for identifying this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic method capable of separating both polar and nonpolar compounds. mdpi.com While GC is preferred for highly volatile compounds like this compound, HPLC can also be applied, particularly when coupled with suitable detectors such as UV-Vis or Mass Spectrometry (HPLC-MS). HPLC is often used for quantitative purity assessment and for monitoring reactions involving ketones. The choice of stationary phase (e.g., reversed-phase C18 or C8 columns) and mobile phase (e.g., mixtures of water/acetonitrile or water/methanol) can be optimized to achieve effective separation of this compound from other components in a sample.

Table 2: Common Chromatographic Techniques for this compound

| Technique | Principle | Typical Application | Coupled Detection Methods |

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Purity assessment, identification in volatile mixtures. | Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.govnist.govnist.govrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between stationary and mobile liquid phases. | Purity assessment, quantification, separation in liquid samples. | UV-Vis Detector, Mass Spectrometry (MS) rsc.orgmdpi.comresearchgate.net |

Environmental Fate, Transport, and Degradation Mechanisms of 3 Methylheptan 2 One

Atmospheric Chemistry and Degradation Pathways

The primary atmospheric degradation pathways for volatile organic compounds (VOCs) like 3-Methylheptan-2-one typically involve reactions with key atmospheric oxidants: hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as photolytic degradation.

Reactions with Hydroxyl Radicals (OH) and Oxidation Kinetics

For various branched alkanes, including 2-methylheptane (B165363) and 3-methylheptane (B165616) (which are structural isomers but not ketones), reaction rate coefficients with OH radicals have been determined. For example, the room temperature rate coefficient for 3-methylheptane (an alkane, not the ketone) reacting with OH radicals was reported as (7.71 ± 0.35) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ copernicus.org. However, these values are for alkanes and may not directly apply to ketones due to differences in molecular structure and the presence of the carbonyl group.

Ozonolysis Processes and Product Formation

Ozonolysis is a chemical reaction that involves the cleavage of carbon-carbon double (C=C) or triple bonds by ozone. This compound is a saturated ketone, meaning it contains only carbon-carbon single bonds and a carbon-oxygen double bond (C=O). Therefore, it lacks the C=C unsaturation necessary for typical ozonolysis reactions that lead to the cleavage of the carbon backbone, as observed with alkenes or unsaturated ketones like 6-methyl-5-hepten-2-one (B42903) nih.gov. Consequently, ozonolysis is not considered a primary atmospheric degradation pathway for this compound.

Photolytic Degradation Pathways

Photolysis, the degradation of a compound by light, is a significant atmospheric removal process for ketones. Ketones absorb radiation in the ultraviolet (UV) region, typically around 280 nm, due to the n → π* transition of the carbonyl group mdpi.com. This absorption can lead to the photodissociation of the molecule, generating radicals that further react in the atmosphere.

Studies on other ketones, such as methyl ethyl ketone (MEK), diethyl ketone (DEK), and propyl ethyl ketone (PEK), have quantified their UV absorption cross-sections and demonstrated that photolysis is an important source of HOx radicals in the upper troposphere nasa.govresearchgate.net. The photolysis rates are influenced by factors such as actinic flux, quantum yield, and absorption cross-sections, which can be temperature-dependent nasa.govuv-vis-spectral-atlas-mainz.org. While specific photolytic degradation pathways and quantum yields for this compound are not detailed in the provided search results, its classification as a ketone suggests that photolysis would contribute to its atmospheric removal, particularly in regions with high UV radiation.

Atmospheric Lifetimes and Removal Processes

The atmospheric lifetime of a compound is determined by the rates of its various removal processes. For this compound, the primary atmospheric removal mechanisms are expected to be reactions with hydroxyl radicals and photolysis. Given that direct experimental data for the OH reaction rate constant of this compound is not explicitly available, its atmospheric lifetime cannot be precisely calculated from the provided information.

Aquatic and Terrestrial Environmental Behavior

The behavior of this compound in aquatic and terrestrial environments is largely influenced by its physicochemical properties, particularly its volatility and water solubility.

Volatilization from Soil and Water Systems

Volatilization is a significant transport mechanism for this compound due to its vapor pressure. At 25 °C, the estimated vapor pressure of this compound is approximately 1.70 mmHg thegoodscentscompany.com or 1.74 mmHg lookchem.com. This relatively high vapor pressure indicates a propensity for the compound to evaporate into the atmosphere from both water and soil surfaces.

The water solubility of this compound is estimated to be 1371 mg/L at 25 °C thegoodscentscompany.com. While moderately soluble, its volatility suggests that a considerable portion will partition into the air phase from aqueous systems. The Henry's Law constant (K_H) is a key parameter for assessing volatilization from water. Although a direct experimental Henry's Law constant for this compound is not explicitly provided, it can be estimated from its vapor pressure and water solubility. Using the estimated vapor pressure of 1.70 mmHg (0.0022368 atm) thegoodscentscompany.com and water solubility of 1371 mg/L (0.01069 mol/L), a rough estimated Henry's Law constant is approximately 2.09 x 10⁻⁴ atm·m³/mol. This value is comparable to that of other ketones and suggests that volatilization from water surfaces is expected to be an important fate process smolecule.com.

In soil systems, volatilization from moist soil surfaces is also expected to be significant, driven by the Henry's Law constant. From dry soil surfaces, volatilization is primarily governed by the compound's vapor pressure smolecule.com. The rate of volatilization from soil can be particularly high immediately after application and tilling, gradually decreasing over time epa.gov.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₆O | - | thegoodscentscompany.com |

| Molecular Weight | 128.21 | g/mol | chemeo.com |

| Boiling Point | 164.00 - 167 | °C | thegoodscentscompany.comlookchem.com |

| Density | 0.811 | g/cm³ | lookchem.com |

| Vapor Pressure | 1.70 - 1.74 @ 25 °C | mmHg | thegoodscentscompany.comlookchem.com |

| Water Solubility | 1371 @ 25 °C | mg/L | thegoodscentscompany.com |

| LogP (octanol/water) | 2.320 (est) | - | thegoodscentscompany.com |

| Flash Point | 44.6 - 44.6 | °C | lookchem.com |

Soil Mobility and Adsorption Characteristics

The mobility and adsorption characteristics of a chemical compound in soil are crucial for understanding its environmental distribution and potential for groundwater contamination. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify the sorption behavior of nonionic organic compounds in soil and sediment chemsafetypro.comnih.gov. A lower Koc value generally indicates higher mobility in soil chemsafetypro.com.

Data on soil adsorption coefficients (Koc) are vital for environmental risk assessments, as they indicate how strongly a substance will adsorb to soil and organic matter, thereby affecting its movement through the soil profile chemsafetypro.com. Compounds with very high Koc values are strongly adsorbed and less mobile, while those with very low values are highly mobile chemsafetypro.com.

Table 1: Estimated Environmental Parameters for an Analogous Compound (6-Methyl-3-heptanone)

| Parameter | Value | Unit | Source |

| Estimated Koc (Organic Carbon-Water Partition Coefficient) | 40 | - | nih.gov |

| Estimated Henry's Law Constant | 2.7 x 10⁻⁴ | atm-cu m/mole | nih.gov |

| Volatilization Half-life (Model River) | 7 | hours | nih.gov |

| Volatilization Half-life (Model Lake) | 5.6 | days | nih.gov |

Hydrolysis Stability and Mechanisms

Hydrolysis is a chemical transformation process where a substance reacts with water, often leading to its degradation in aqueous environments viu.caies-ltd.ch. This process is influenced by factors such as pH and the presence of specific functional groups viu.caies-ltd.ch.

Ketones, as a class of organic compounds, are generally known to be resistant to hydrolysis under typical environmental conditions nih.gov. For instance, 6-methyl-3-heptanone is not expected to undergo hydrolysis in the environment due to the absence of functional groups that are susceptible to hydrolysis under such conditions nih.gov. Hydrolysis reactions typically involve nucleophilic substitution mechanisms, which are common for compounds like alkyl halides, epoxides, and phosphate (B84403) esters where a leaving group is attached to an sp3 hybridized carbon center viu.ca. Simple ketones like this compound lack these readily hydrolyzable functional groups.

While some specialized "ketone α-hydrolysis" reactions have been reported, these typically occur under specific, often alkaline, laboratory conditions and are not representative of general environmental hydrolysis mechanisms for simple ketones acs.orgacs.orgnih.gov. Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in natural aquatic or soil environments.

Biodegradation Processes and Mechanisms

Biodegradation involves the breakdown of organic substances by living organisms, primarily bacteria and fungi, in environmental matrices such as water, sediment, and soil ontosight.aiies-ltd.ch. Microorganisms utilize hydrocarbons as a carbon and energy source, breaking down larger molecules into simpler ones through enzymatic processes ontosight.ai.

Microbial Degradation in Environmental Matrices

While direct studies on the microbial degradation of this compound are not explicitly detailed in the provided search results, extensive research has been conducted on the biodegradation of structurally similar branched hydrocarbons (iso-alkanes) in various environmental settings. For example, iso-alkanes, which are major components of solvents used in bitumen extraction, undergo methanogenic biodegradation by indigenous microbes in oil sands tailings ponds mdpi.comresearchgate.netnih.gov.

Studies have shown that various iso-alkanes, including 2-methylheptane (PubChem CID: 11332) and 3-methylheptane (PubChem CID: 11333), can be degraded by microbial communities. For instance, Mycobacterium sp. strain IFP 2173 has demonstrated the ability to degrade a wide spectrum of hydrocarbons, including monomethylalkane isomers like 3-methylheptane nih.gov. In some cases, compounds that resist degradation as single substrates can be depleted in mixtures, suggesting co-metabolism nih.gov. This indicates that microbial communities possess diverse enzymatic capabilities to break down complex branched chain structures.

The degradation of C7 and C8 iso-alkanes under methanogenic conditions has been investigated, showing isomer-specific metabolism. For example, 3-methylhexane (B165618) and 4-methylheptane (B1211382) were degraded both individually and in mixtures, while 2-methylhexane (B165397) and 2-methylheptane resisted degradation as single substrates but were depleted in iso-alkane mixtures, suggesting co-metabolism nih.gov. Key microbial groups involved in iso-alkane degradation under methanogenic conditions often include members of the family Peptococcaceae (order Clostridiales) and Archaea affiliated with Methanoregula and Methanosaeta mdpi.comnih.gov. These findings suggest that this compound, as a branched C8 compound, likely undergoes microbial degradation in environmental matrices, although the specific rates and conditions would require dedicated studies.

Table 2: Biodegradation of Analogous Hydrocarbons by Mycobacterium sp. strain IFP 2173

| Hydrocarbon | Initial Concentration (mg/liter) | Extent of Degradation (%) | Source |

| n-Heptane | 13.7 | 100 | nih.gov |

| n-Octane | 15.2 | 100 | nih.gov |

| 2-Methylhexane | 13.3 | 93 | nih.gov |

| 3-Methylhexane | 14.0 | 92 | nih.gov |

| 3-Methylheptane | 14.9 | 95 | nih.gov |

| 2,4-Dimethylhexane | 15.2 | 83 | nih.gov |

| 2,5-Dimethylhexane | 14.2 | 74 | nih.gov |

| 2,2,4-Trimethylpentane | 14.2 | 97 | nih.gov |

| 2,3,4-Trimethylpentane | 15.2 | 100 | nih.gov |

Identification of Biodegradation Products and Intermediates

The identification of biodegradation products and intermediates provides insight into the metabolic pathways utilized by microorganisms. For iso-alkanes, putative metabolites consistent with succinylated C7 and C8 compounds have been detected, suggesting an activation pathway involving the addition of iso-alkanes to fumarate (B1241708) nih.govresearchgate.net. This fumarate addition pathway is a known mechanism for anaerobic hydrocarbon degradation, leading to the formation of alkylsuccinic acids researchgate.net. These succinates are considered valuable indicators of biodegradation as they are transient and have a clear relationship to their parent hydrocarbons researchgate.net.

While specific biodegradation products for this compound were not identified in the provided search results, the general principles of ketone degradation by microorganisms often involve initial oxidation steps. For example, in the thermal degradation of cholesterol, 6-methylheptan-2-one (B42224) (an isomer of this compound) was identified as a marker of cholesterol degradation, and the theoretical formation of 2-methylheptane and 2-propanone due to fragmentation of 3,5-cholestadien-7-one was proposed researchgate.netresearchgate.net. This suggests that ketones can be involved in complex degradation pathways, potentially leading to smaller ketones, alcohols, or carboxylic acids. The precise intermediates and pathways for the microbial degradation of this compound would likely depend on the specific microbial community and environmental conditions.

Computational and Theoretical Investigations of 3 Methylheptan 2 One

Quantum Chemical Calculations and Molecular Electronic Structure

Quantum chemical calculations are fundamental for elucidating the intrinsic properties and electronic structure of molecules like 3-Methylheptan-2-one. These calculations, often employing methods such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G (d,p)), allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties niscpr.res.inresearchgate.net. For this compound, computed descriptors provide a foundational understanding of its chemical characteristics.

Key computed descriptors for this compound include its molecular formula (C₈H₁₆O), molecular weight (128.21 g/mol ), and a predicted XlogP value of 2.4, indicating its lipophilicity nih.govuni.lu. The compound's InChIKey (UHRZLJZZZDOHEX-UHFFFAOYSA-N) and SMILES string (CCCCC(C)C(=O)C) are also derived from these computational approaches, serving as unique identifiers for chemical databases nih.govuni.lu.

Furthermore, quantum chemical calculations can predict the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and electronic transitions niscpr.res.in. A smaller energy gap often suggests easier charge transfer within the compound, influencing its participation in chemical reactions niscpr.res.in. Molecular electrostatic potential (MEP) studies, also derived from quantum chemical calculations, map the charge distribution across the molecule, revealing potential sites for nucleophilic and electrophilic attack niscpr.res.in.

The predicted collision cross section (CCS) values, which are relevant for gas-phase ion mobility spectrometry, further characterize the compound's three-dimensional structure and interaction with gas-phase ions. For this compound, these predicted values vary depending on the adduct formed, as shown in the table below uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) uni.lu |

| [M+H]⁺ | 129.12740 | 129.8 |

| [M+Na]⁺ | 151.10934 | 139.9 |

| [M+NH₄]⁺ | 146.15394 | 137.9 |

| [M+K]⁺ | 167.08328 | 134.6 |

| [M-H]⁻ | 127.11284 | 129.3 |

| [M+Na-2H]⁻ | 149.09479 | 133.2 |

| [M]⁺ | 128.11957 | 130.9 |

| [M]⁻ | 128.12067 | 130.9 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are indispensable tools for understanding the dynamic behavior and preferred spatial arrangements of molecules in various environments. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) of a molecule by exploring the potential energy surface researchgate.net. This is crucial because a molecule's biological activity and physical properties are often highly dependent on its conformation.

For flexible molecules like this compound, which possesses a heptane (B126788) backbone with a methyl and a ketone group, multiple conformations are possible due to bond rotations. Computational methods, including DFT, are employed to determine the relative stabilities of these conformers researchgate.net. Steric hindrance, arising from the repulsion between atoms or groups that are too close in space, significantly influences conformational stability, with less hindered conformations typically being more stable sapub.org.

Molecular dynamics simulations extend this analysis by simulating the time-dependent evolution of a molecular system. These simulations are typically based on empirically parameterized potential energy surfaces, known as force fields, which describe the interactions between atoms epfl.ch. By tracking the movement of individual atoms over time, MD simulations can sample different configurations in phase space, providing a microscopic picture of the system's dynamic behavior epfl.ch. While specific MD studies on this compound were not detailed, such simulations would be invaluable for understanding its behavior in different phases (e.g., liquid, gas) or in interactions with other molecules, such as solvents or biological targets.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a computational approach used to establish correlations between the chemical structure of a compound and its biological or physicochemical activity. Although direct SAR modeling studies specifically for this compound were not found, the principles of SAR are broadly applicable to ketones and branched hydrocarbons.

Computational molecular modeling, including docking and scoring, can predict how a molecule might interact with biological targets, such as enzymes or receptors. For instance, studies on related compounds containing a "6-methylheptan-2-yl" moiety have shown significant interactions with lipoxygenase, suggesting the potential for such structural elements to influence biological responses inventi.in. These models can identify key structural features (e.g., the ketone carbonyl, the branched alkyl chain) that contribute to a compound's activity by forming hydrogen bonds or hydrophobic interactions with active site residues inventi.in.

By developing SAR models, researchers can predict the potential activity of this compound or its derivatives without extensive experimental testing. This involves correlating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) with observed activities. Such predictive models are crucial in fields like cheminformatics and materials science for screening and designing compounds with desired properties.

Environmental Fate and Transport Modeling

Environmental fate and transport modeling assess how chemical compounds behave in various environmental compartments (air, water, soil) and how they move between them. This compound is classified as a volatile organic compound (VOC) due to its tendency to evaporate into the atmosphere at ambient temperatures smolecule.com. This volatility is a key factor in its environmental distribution.

Several physicochemical properties are critical inputs for environmental fate and transport models:

Vapor Pressure: At 25°C, this compound has a vapor pressure of 1.74 mmHg chembk.com, indicating its volatility and potential for atmospheric dispersion.

Boiling Point: With a boiling point around 157.85°C to 170°C chembk.comontosight.ai, it readily volatilizes.

Water Solubility: It is reported to be slightly soluble in water but miscible with organic solvents like ethanol (B145695) and ether chembk.comontosight.ai.

Octanol/Water Partition Coefficient (logP): The predicted XlogP of 2.4 nih.govuni.lu suggests a moderate lipophilicity, influencing its partitioning between water and organic phases (e.g., soil organic matter, biological tissues).

These properties, combined with environmental conditions (temperature, humidity, presence of other chemicals), are used in models to predict:

Atmospheric Lifetime: How long the compound persists in the atmosphere, often determined by reactions with atmospheric oxidants like hydroxyl radicals.

Dispersion and Deposition: How it spreads in the air and whether it deposits onto surfaces or precipitates with rain.

Soil and Water Mobility: Its tendency to leach through soil or dissolve in water bodies.

Biodegradation: The potential for microbial degradation in various environmental matrices.

While specific environmental fate models for this compound were not detailed in the provided search results, its classification as a VOC and its physical properties suggest that atmospheric transport and degradation processes would be significant aspects of its environmental fate.

Spectroscopic Data Prediction and Interpretation

Computational methods are extensively used to predict and interpret spectroscopic data, aiding in the structural elucidation and characterization of chemical compounds. For this compound, these predictions can complement experimental spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational tools can predict ¹H and ¹³C NMR chemical shifts, providing insights into the electronic environment of individual atoms within the molecule. For ketones, the carbonyl carbon (C=O) typically resonates in the ~210–220 ppm range in ¹³C NMR . The positions and multiplicities of signals for methyl and ethyl groups, as well as other branching features, can be predicted and resolved in ¹H NMR .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Computational predictions can estimate vibrational frequencies. For this compound, the characteristic C=O stretching vibration of the ketone group is expected to appear in the range of ~1700–1750 cm⁻¹ .

Mass Spectrometry (MS): Computational approaches can simulate fragmentation patterns in mass spectrometry, helping to confirm the molecular structure. For ketones, a common fragmentation pathway leads to a base peak at m/z 58 . The NIST WebBook provides electron ionization mass spectrum data for this compound, which can be compared with predicted fragmentation patterns for structural confirmation nist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra can be predicted using quantum chemical methods, such as time-dependent density-functional tight-binding (TD-DFTB) ornl.gov. These calculations provide excitation energies, which correspond to absorption peak positions, and oscillator strengths, which indicate the probability of light absorption ornl.gov. While the provided information mentions characteristic spectra for ketones in general, specific predicted UV-Vis data for this compound would involve calculating its electronic transitions.

Computational tools like ACD/Labs or ChemDraw simulations are often used to cross-validate predicted and experimental spectral data, helping to resolve ambiguities in structural elucidation .

Reaction Mechanism Simulations and Energetics

Computational chemistry is a powerful tool for simulating reaction mechanisms and determining the energetics of chemical transformations. This involves modeling the pathways that reactants take to form products, identifying transition states, and calculating activation energies and reaction rate coefficients.

For this compound, which is a ketone, and related branched hydrocarbons, reaction mechanism simulations are crucial for understanding their behavior under various conditions, including combustion and atmospheric degradation.

Oxidation and Combustion: Studies on the high-temperature oxidation of branched alkanes, such as 2-methylheptane (B165363) and 3-methylheptane (B165616) (isomers of this compound's hydrocarbon backbone), have utilized detailed chemical kinetic models osti.govosti.gov. These models consist of numerous species and reactions, describing unimolecular decomposition, H-atom abstraction, alkyl radical decomposition, and other pathways osti.gov. Such simulations predict speciation profiles and help elucidate the effects of branching on combustion characteristics, including ignition and extinction osti.govosti.gov.

Atmospheric Reactions: The atmospheric degradation of ketones often involves reactions with hydroxyl (OH) radicals. Reaction mechanism simulations can determine the rate coefficients and products of such reactions. For example, the OH-radical-initiated oxidation of related ketones like 3-methyl-3-penten-2-one (B7765926) has been investigated in atmospheric simulation chambers, and rate coefficients have been determined using long-path FTIR spectroscopy researchgate.net. These studies propose detailed mechanisms for the formation of first-generation products researchgate.net.

General Ketone Reactivity: As a ketone, this compound can undergo typical reactions such as oxidation, reduction, and nucleophilic addition smolecule.com. Computational methods can simulate these reaction pathways, determining activation energies and understanding the electronic rearrangements during the reaction. For instance, activation energies have been determined for etherification and dehydration reactions in related systems, providing insights into the kinetics of these processes researchgate.net.

By simulating reaction mechanisms and energetics, computational studies contribute significantly to predicting the reactivity, stability, and environmental persistence of this compound.

Advanced Research Perspectives and Future Directions for 3 Methylheptan 2 One

Exploration of Novel Biocatalytic Systems for Synthesis

The synthesis of 3-Methylheptan-2-one and similar branched ketones often involves traditional chemical methods that can be resource-intensive and generate undesirable byproducts. Future research aims to explore novel biocatalytic systems, leveraging enzymes and microorganisms for more sustainable and stereoselective production. Biocatalysis offers advantages such as milder reaction conditions, reduced energy consumption, and the potential for highly specific transformations, including the creation of chiral products. mdpi.comresearchgate.netresearchgate.net

Deeper Understanding of Chemoreception and Olfactory Mechanisms

This compound is known to be a component of the scent of certain animals and plants, suggesting its role in chemical signaling and communication. ontosight.ai A deeper understanding of its chemoreception and olfactory mechanisms is a critical area for future research. This involves elucidating how this specific ketone interacts with olfactory receptors and the subsequent signal transduction pathways that lead to a behavioral response.

Research on chemoreception typically involves the study of odorant receptors (ORs), which are G protein-coupled receptors located in the cilia of olfactory sensory neurons. acs.orgacs.org Identifying the "best hit" odorants for specific ORs and mapping compound-specific receptor activity patterns are crucial steps in deciphering how odor quality is encoded at the molecular level. acs.org While specific human ORs for this compound have not been extensively characterized, studies on other volatile organic compounds (VOCs) highlight the complexity of these interactions. For example, some ORs are highly selective and narrowly tuned to specific compounds. acs.org Future research could employ advanced techniques such as in vitro receptor assays, electrophysiology (e.g., electroantennogram assays in insects), and structural biology (e.g., cryo-EM to visualize receptor-ligand interactions) to pinpoint the precise olfactory receptors and binding mechanisms for this compound. researchgate.netfiu.edu This knowledge is vital for understanding its ecological role as a semiochemical and for potential applications in pest management or fragrance development.

Comprehensive Analysis of Environmental Degradation Pathways

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Future research should focus on a comprehensive analysis of its degradation pathways in various environmental compartments, including soil, water, and air. This involves investigating both biotic (microbial) and abiotic (photodegradation, hydrolysis) processes.

Ketones, including this compound, can undergo microbial degradation. Studies on related branched alkanes and ketones demonstrate that indigenous microbial communities can biodegrade these compounds, albeit sometimes with long lag phases, especially under anaerobic conditions. mdpi.comcdnsciencepub.comresearchgate.net For instance, methanogenic biodegradation of iso-alkanes has been observed in oil sands tailings ponds, with specific microbial groups like Peptococcaceae playing a key role. mdpi.com Photodegradation, the breakdown of compounds by light, is another significant pathway for volatile organic compounds in the atmosphere. foodb.carsc.orgcanada.ca Future research should aim to:

Identify the specific microbial consortia and enzymes responsible for the biodegradation of this compound under aerobic and anaerobic conditions.

Determine the kinetics and rates of degradation in different environmental matrices (e.g., soil types, water bodies).

Characterize the intermediate degradation products and assess their potential toxicity or persistence.

Investigate the role of photodegradation in the atmospheric removal of this compound, including the identification of photoproducts.

Development of Advanced Analytical Platforms

Accurate and sensitive detection and quantification of this compound are essential for both fundamental research and practical applications. Future directions involve the development of advanced analytical platforms that offer improved selectivity, sensitivity, and speed.

Gas chromatography-mass spectrometry (GC-MS) is currently a primary method for identifying and characterizing volatile organic compounds like this compound. mdpi.commdpi.com However, ongoing advancements seek to enhance these techniques. Future research in this area could include:

Miniaturization and Portability: Developing portable and on-site analytical devices for rapid detection in environmental monitoring or industrial settings.

Enhanced Sample Preparation: Exploring novel solid-phase microextraction (SPME) fibers or other extraction techniques for improved analyte recovery and reduced matrix interference.

Integration with Advanced Detectors: Coupling GC with more sensitive and selective detectors, such as high-resolution mass spectrometry (HRMS) or ion mobility spectrometry (IMS), to enable the detection of trace amounts and differentiate isomers. mdpi.comresearchgate.net

Sensor Development: Designing specific biosensors or chemosensors that can selectively detect this compound, potentially mimicking biological olfactory systems for high sensitivity and rapid response.

Non-invasive techniques: Further development of non-invasive detection methods, such as the analysis of volatile organic compounds in breath or urine, where this compound has been identified as a potential biomarker. mdpi.com

Predictive Modeling for Biological and Environmental Impact

Predictive modeling plays a crucial role in anticipating the biological activity and environmental fate of chemical compounds, reducing the need for extensive experimental testing. Future research will increasingly leverage computational approaches to model the impact of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting various physicochemical and biological properties based on molecular structure. mdpi.com For this compound, predictive modeling efforts could focus on:

Biological Activity Prediction: Developing QSAR models to predict its interaction with specific biological targets, such as olfactory receptors, or its potential as a semiochemical. This could involve machine learning algorithms trained on large datasets of odorant-receptor interactions.

Environmental Fate Modeling: Utilizing environmental fate models to predict its persistence, bioaccumulation potential, and distribution across different environmental compartments (air, water, soil, sediment). oecd.orgeuropa.eu These models can integrate data on vapor pressure, water solubility, and Henry's Law constant. oecd.orglookchem.com

Degradation Pathway Prediction: Employing computational chemistry and cheminformatics to predict likely degradation pathways and the structures of stable metabolites under various environmental conditions. nih.gov

Ecological Risk Assessment: Integrating predictive models for exposure and effects to conduct comprehensive ecological risk assessments, identifying potential hazards to ecosystems.

Interdisciplinary Research on this compound

A holistic understanding of this compound necessitates an interdisciplinary approach, integrating knowledge and methodologies from diverse scientific fields. Future research will increasingly foster collaborations among chemists, biologists, environmental scientists, engineers, and computational scientists.

Examples of such interdisciplinary research include:

Chem-Bio Integration: Combining synthetic chemistry with biological assays to develop novel biocatalytic routes for stereoselective synthesis and then immediately test the biological activity (e.g., chemoreceptive response) of the resulting enantiomers.